molecular formula C21H21N7O B5400999 (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B5400999
M. Wt: 387.4 g/mol
InChI Key: ALGSUKMQPMKWTC-UHFFFAOYSA-N
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Description

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolopyridine core, a phenylpyrazole moiety, and a piperidinylmethanone group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the phenylpyrazole and piperidinylmethanone groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-27-20-18(24-26-27)10-16(11-22-20)21(29)28-9-5-8-15(13-28)19-17(12-23-25-19)14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGSUKMQPMKWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)N3CCCC(C3)C4=C(C=NN4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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